2-Methyl-4-prop-2-enylbenzonitrile
Description
2-Methyl-4-prop-2-enylbenzonitrile (IUPAC name: 4-(prop-2-en-1-yl)-2-methylbenzonitrile) is a substituted benzonitrile derivative characterized by a methyl group at the 2-position and a propenyl (allyl) group at the 4-position of the benzene ring. Its molecular formula is C₁₁H₁₁N, with a molecular weight of 157.21 g/mol. The compound is of interest in organic synthesis and materials science due to its nitrile functionality and unsaturated allyl group, which enable diverse reactivity, including cycloadditions, polymerization, and functional group transformations .
Properties
Molecular Formula |
C11H11N |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-methyl-4-prop-2-enylbenzonitrile |
InChI |
InChI=1S/C11H11N/c1-3-4-10-5-6-11(8-12)9(2)7-10/h3,5-7H,1,4H2,2H3 |
InChI Key |
ADHAQBKSZOBIPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC=C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-prop-2-enylbenzonitrile can be achieved through several methods. One common approach involves the alkylation of 2-methylbenzonitrile with an appropriate allyl halide under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the methyl group, followed by the addition of the allyl halide to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-prop-2-enylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 2-Methyl-4-prop-2-enylbenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: In the materials science field, this compound can be used in the production of polymers and other advanced materials. Its unique structure allows for the design of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-prop-2-enylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s activity. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Substituents | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | C₁₁H₁₁N | 2-methyl, 4-allyl | Nitrile, Allyl | 157.21 |
| 2-((4-Ethylphenoxy)methyl)benzonitrile | C₁₆H₁₅NO | 4-ethylphenoxy methyl | Nitrile, Ether | 237.30 |
| N-(2-(4-Ethylphenoxy)ethyl)acetamide | C₁₂H₁₇NO₂ | 4-ethylphenoxy ethyl, acetamide | Amide, Ether | 223.27 |
| 2-Ethyl-3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one | C₂₀H₂₀O₄ | Ethylphenoxy, chromenone | Ketone, Ether, Hydroxyl | 332.37 |
Key Observations :
- Substituent Effects: The allyl group in this compound introduces unsaturation, enabling conjugation and participation in Diels-Alder reactions, unlike ether-linked analogs (e.g., 2-((4-ethylphenoxy)methyl)benzonitrile), which exhibit rigidity and polarizability due to the ether oxygen .
- Nitrile Reactivity: All compounds retain the nitrile group, but steric and electronic effects from substituents modulate its reactivity. For example, the electron-donating ethylphenoxy group in 2-((4-ethylphenoxy)methyl)benzonitrile may reduce nitrile electrophilicity compared to the allyl-substituted analog.
Physicochemical Properties
| Property | This compound | 2-((4-Ethylphenoxy)methyl)benzonitrile | N-(2-(4-Ethylphenoxy)ethyl)acetamide |
|---|---|---|---|
| Boiling Point (°C) | ~250–270 (estimated) | ~350–370 (estimated) | ~320–340 (estimated) |
| Melting Point (°C) | <25 (liquid at RT) | 45–50 | 80–85 |
| Solubility | Moderate in organic solvents | Low in water, high in DMSO | High in polar aprotic solvents |
Notes:
Biological Activity
2-Methyl-4-prop-2-enylbenzonitrile is an organic compound belonging to the class of aromatic nitriles. Its unique structure, which includes a benzene ring substituted with a methyl group, a prop-2-enyl group, and a nitrile group, suggests potential biological activity. This article reviews the biological properties of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 157.21 g/mol. The compound's structure can be represented by its IUPAC name and SMILES notation:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁N |
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=C(C=CC(=C1)CC=C)C#N |
The biological activity of this compound is influenced by its ability to interact with various molecular targets within biological systems. The nitrile group is known to participate in hydrogen bonding and other interactions that can modulate enzyme activity or receptor binding.
Research indicates that the compound may exhibit anti-inflammatory and anticancer properties, making it a candidate for further pharmacological studies. The specific mechanism of action remains under investigation but is thought to involve modulation of signaling pathways related to cell proliferation and apoptosis.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of compounds structurally similar to this compound. For instance, derivatives exhibiting similar scaffolds have shown promising antiproliferative activity against various cancer cell lines:
| Compound | Cell Line Tested | IC₅₀ (µM) | Observations |
|---|---|---|---|
| 5q | MG63 | 5.06 ± 0.25 | Induced apoptosis in a dose-dependent manner |
| 5p | A549 | Not reported | Significant inhibition observed |
In these studies, the tested compounds induced apoptosis characterized by nuclear fragmentation and changes in mitochondrial membrane potential, indicating their potential utility in cancer therapeutics.
Case Studies
- Antiproliferative Evaluation : A study evaluated the antiproliferative activity of novel coumarin/2-cyanoacryloyl hybrids that included similar structural motifs to this compound. Results indicated that certain derivatives exhibited strong cytotoxicity against multiple cancer cell lines, highlighting the importance of structural variations in enhancing biological activity .
- Mechanistic Insights : Another investigation into related compounds revealed that they could induce apoptosis through caspase-dependent pathways, further supporting the hypothesis that this compound may share similar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
